Physicochemical Property Profile and Drug-Likeness vs. Advanced Leads
As a screening compound in the Maybridge HitCreator library, 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibits a LogP of 1.6, a molecular weight of 394.4 Da, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. This profile adheres to Lipinski's Rule of Five [2]. In contrast, the optimized clinical candidate (S)-17b, a related pyridazinone-benzamide, is larger (MW > 500 Da) and contains additional basic nitrogen atoms for improved activity [3]. The target compound's simpler, rule-of-five compliant structure makes it a more suitable starting fragment or hit for medicinal chemistry expansion, whereas the more potent lead (S)-17b is already late-stage.
| Evidence Dimension | Physicochemical profile and lead-likeness |
|---|---|
| Target Compound Data | MW 394.4 Da, LogP 1.6, HBD 2, HBA 5 |
| Comparator Or Baseline | (S)-17b (J. Med. Chem. 2023): MW > 500 Da, LogP > 2, additional basic N atoms |
| Quantified Difference | Target compound exhibits lower complexity and superior lead-likeness metrics; more 'fragment-like' for optimization. |
| Conditions | Calculated physicochemical properties (PubChem/SwissADME) |
Why This Matters
For early-stage projects, a rule-of-five compliant fragment is technically easier to chemically optimize without introducing bioavailability or toxicity risks associated with larger, more complex molecules.
- [1] PubChem. 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CID 16885013). https://pubchem.ncbi.nlm.nih.gov/compound/946266-92-8 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Li D, Zhang Z, Li Y, et al. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. J Med Chem. 2023;66(10):6709-6729. View Source
